molecular formula C7H3I3O2 B14686190 2,3,4-Triiodobenzoic acid CAS No. 27836-94-8

2,3,4-Triiodobenzoic acid

Cat. No.: B14686190
CAS No.: 27836-94-8
M. Wt: 499.81 g/mol
InChI Key: CUDQZSUUZBNXGX-UHFFFAOYSA-N
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Description

2,3,4-Triiodobenzoic acid is an organic compound with the molecular formula C7H3I3O2. It is a derivative of benzoic acid where three hydrogen atoms are replaced by iodine atoms at the 2, 3, and 4 positions on the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triiodobenzoic acid typically involves the iodination of benzoic acid derivatives. One common method includes the reaction of 2-aminobenzoic acid with iodine monochloride to form 2-amino-3,4,5-triiodobenzoic acid, which is then diazotized and reacted with potassium iodide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Triiodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2,3,4-Triiodobenzoic acid involves its role as an auxin transport inhibitor. It specifically inhibits the polar transport of auxins by regulating the binding to the plasma membrane of PIN-FORMED (PIN) transport proteins of indole-3-acetic acid (IAA) efflux . This inhibition affects various physiological processes in plants, including growth and development.

Comparison with Similar Compounds

Uniqueness: 2,3,4-Triiodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit auxin transport makes it particularly valuable in plant biology research.

Properties

CAS No.

27836-94-8

Molecular Formula

C7H3I3O2

Molecular Weight

499.81 g/mol

IUPAC Name

2,3,4-triiodobenzoic acid

InChI

InChI=1S/C7H3I3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

CUDQZSUUZBNXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)I)I)I

Origin of Product

United States

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